molecular formula C5H5ClF3N3 B6275243 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 2763750-04-3

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B6275243
CAS No.: 2763750-04-3
M. Wt: 199.6
InChI Key:
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Description

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloromethylating agents in the presence of a base. The trifluoromethyl group can be introduced through various methods, including radical trifluoromethylation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the formation of by-products. The scalability of the synthesis process is crucial for industrial applications, and the choice of reagents and solvents plays a significant role in the overall efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1-methyl-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in lower stability and lipophilicity.

    1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole:

Uniqueness

The presence of both the chloromethyl and trifluoromethyl groups in 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole makes it unique among triazoles. This combination enhances its chemical stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

2763750-04-3

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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